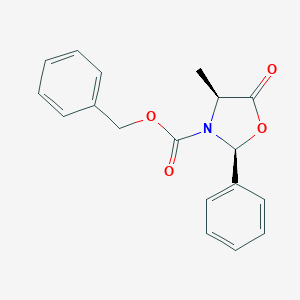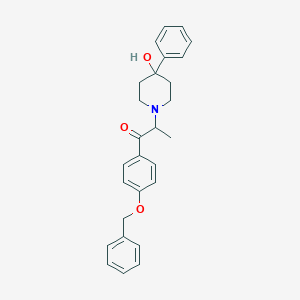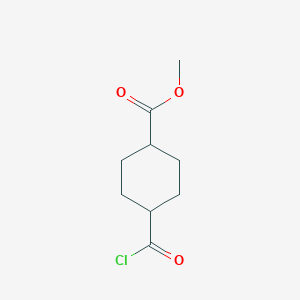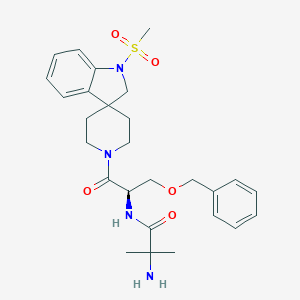![molecular formula C9H13NO4 B066354 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid CAS No. 162107-50-8](/img/structure/B66354.png)
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid, also known as MPA-3Y, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. It is a derivative of but-3-ynoic acid and has a unique structure that makes it an interesting target for research.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes or receptors. It has been shown to have activity against a variety of targets, including histone deacetylases, proteases, and kinases.
Effets Biochimiques Et Physiologiques
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid in lab experiments is its unique structure, which makes it an interesting target for research. It has also been shown to have activity against a variety of targets, making it a versatile tool for studying biological processes. However, like all chemical compounds, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has limitations, including potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid. One area of interest is the development of new drugs based on its structure and activity. Another area of interest is the use of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid as a tool for chemical biology research, including the study of enzyme and receptor function. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid and its potential use in the treatment of various diseases.
Méthodes De Synthèse
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid can be synthesized through a multi-step process that involves the reaction of but-3-ynoic acid with various reagents. One commonly used method involves the reaction of but-3-ynoic acid with tert-butyl carbamate, followed by the addition of a base to generate (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid.
Applications De Recherche Scientifique
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been studied extensively for its potential use in the development of new drugs. It has been shown to have activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. Several studies have also investigated its potential use as a tool for chemical biology research.
Propriétés
Numéro CAS |
162107-50-8 |
|---|---|
Nom du produit |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid |
Formule moléculaire |
C9H13NO4 |
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h1,6H,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Clé InChI |
DFUYMGIIHZBGAX-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C#C)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
Synonymes |
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



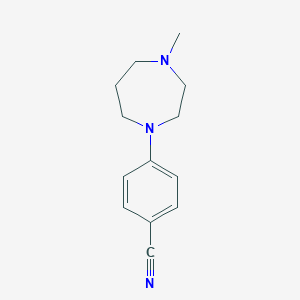
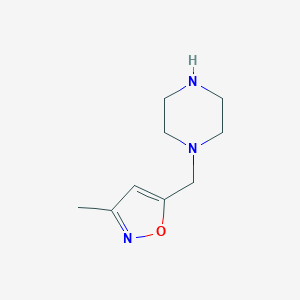
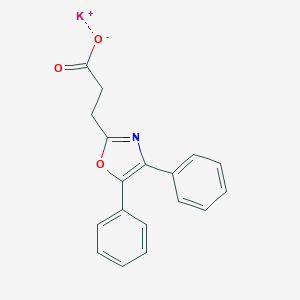
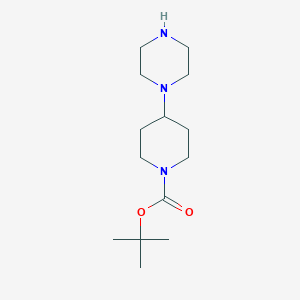

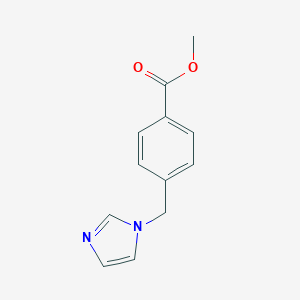
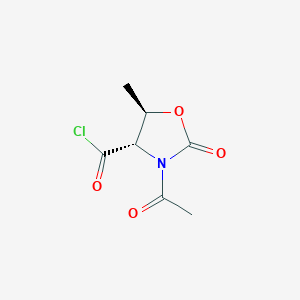
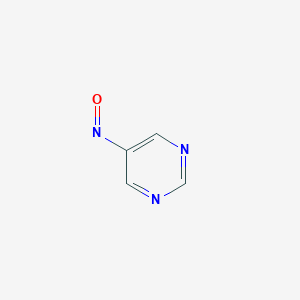
![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
